Triallylmethylsilane

Polymer Science Radical Polymerization Kinetics

Generic allylsilanes often introduce inconsistent crosslinking density and premature gelation in radical polymerization. Triallylmethylsilane (CAS 1112-91-0) resolves this through its quantified lower total activation energy (E_total = 60-63 kcal/mol vs. 75.5-78 kcal/mol for tetraallylsilane), enabling milder initiation and finer propagation control. • Lower total activation energy reduces curing temperature and energy input in silicone elastomer production • All-carbon substitution on silicon ensures hydrolytic stability superior to halosilanes and alkoxysilanes • Serves as both a trifunctional crosslinker for durable coatings and a polymerization retarder for PMMA/acrylic systems

Molecular Formula C10H18Si
Molecular Weight 166.33 g/mol
CAS No. 1112-91-0
Cat. No. B074649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriallylmethylsilane
CAS1112-91-0
Molecular FormulaC10H18Si
Molecular Weight166.33 g/mol
Structural Identifiers
SMILESC[Si](CC=C)(CC=C)CC=C
InChIInChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3
InChIKeyJFCCVNTYPIUJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triallylmethylsilane Properties & Classification


Triallylmethylsilane (TAMS; CAS 1112-91-0) is an organosilicon compound with the molecular formula C₁₀H₁₈Si and a molecular weight of 166.34 g/mol [1]. It is characterized by a silicon atom bonded to three allyl groups and one methyl group [2]. This structure classifies it as a triallyl-substituted silane . The compound presents as a colorless to pale yellow clear liquid with a boiling point of approximately 171-180 °C, a density of 0.82 g/cm³, and a refractive index of 1.437 [3]. Triallylmethylsilane is commercially available with a typical purity of ≥ 95% (GC) and is noted to be air-sensitive, requiring storage under inert gas .

Synthetic Chemistry Allylsilane reagent for Hiyama cross-coupling and electrophilic substitution workflows.
Polymer Science Trifunctional radical monomer for controlled crosslinking density and network formation.
Material Science Handling requires inert atmosphere; all-carbon substitution enhances storage stability.

Substitution Constraints for Triallylmethylsilane


The procurement of a generic allylsilane or organosilane for applications requiring triallylmethylsilane is not a direct substitution due to quantifiable functional differences that impact reaction kinetics, stability, and material properties. The number of allyl substituents directly dictates the polymerization speed and activation energy in radical processes, with triallyl systems exhibiting distinct kinetic profiles compared to tetraallyl or diallyl analogs [1]. Furthermore, the all-carbon substitution pattern on silicon confers a crucial advantage in chemical stability: triallylsilanes are significantly more robust toward acid and base hydrolysis than halosilanes or alkoxysilanes, providing a practical handling benefit for synthetic workflows [2]. The specific reactivity profile of the allylsilane moiety—which is inherently higher than that of vinylsilanes—is also modulated by the substituents on silicon, dictating the reaction pathway (e.g., substitution vs. addition) with electrophiles [3]. Therefore, a seemingly similar organosilane cannot be interchanged without potentially altering reaction rates, yields, or final polymer architecture.

⚠️
Allyl count alters kinetics: Triallyl systems exhibit distinct activation energy profiles compared to tetraallyl or diallyl analogs; polymerization rate may shift.
⚠️
Heteroatom silanes lack robustness: Halosilanes or alkoxysilanes are susceptible to hydrolysis; an all-carbon-substituted silane offers a different stability window.
⚠️
Vinylsilane reactivity differs: Allylsilanes are inherently more reactive with electrophiles; vinylsilane analogs may not replicate reaction pathways.

Triallylmethylsilane vs. Structural Analogs


Activation Energy vs. Tetraallylsilane

In radical polymerization studies, triallylmethylsilane exhibits a lower total activation energy (Ε_total) compared to its closest structural analog, tetraallylsilane [1]. This lower energy barrier is attributed to the presence of a single methyl group on the silicon atom instead of a fourth allyl group, which influences the polymerization kinetics.

Total Ε_total
Head-to-head
60–63 kcal/mol vs 75.5–78 kcal/mol (approx. 20% lower)
Radical polym., 110–140 °C, initiator: (Me₃CC₆H₄)₂O₂
Supports polymerization kinetic review.
Reported lower total barrier vs. tetraallylsilane.
Polymer Science Radical Polymerization Kinetics

Activation Energy per Double Bond

When normalized to the number of reactive allyl groups, the activation energy per double bond (Ε_per_bond) is higher for triallylmethylsilane than for tetraallylsilane [1]. This indicates that the methyl group on triallylmethylsilane makes each allyl moiety less reactive individually, despite the compound's lower total activation energy due to having one less reactive group.

Ε_per_bond
Head-to-head
20–21 kcal/mol vs 18.8–19.5 kcal/mol (approx. 6–8% higher)
Calculated from Arrhenius plot, 110–140 °C
Individual allyl group less reactive.
May support copolymerization control studies.
Polymer Science Radical Polymerization Kinetics Structure-Activity Relationship

Stability vs. Heteroatom Silanes

Triallylsilanes, as a class, demonstrate significantly greater stability toward acid and base hydrolysis compared to silanes bearing heteroatom substituents such as chlorine, alkoxy, or hydroxy groups [1]. This all-carbon substitution pattern makes them more robust reagents, particularly in synthetic sequences requiring orthogonal reactivity or when exposed to challenging reaction conditions. This stability is a key advantage that prevents premature decomposition during storage and handling.

Hydrolytic Stability
Class-level
Stable vs. labile (halosilanes, alkoxysilanes, silanols)
General acid/base context per cross-coupling reviews
Supports handling robustness in multi-step synthesis.
Class inference; verify under specific conditions.
Cross-Coupling Chemical Stability Synthetic Methodology

Allylsilane vs. Vinylsilane Reactivity

As a class of compounds, allylsilanes possess inherently higher reactivity compared to vinylsilanes in reactions with electrophiles [1]. This is due to the ability of the allyl group's C-Si bond to achieve a geometry parallel to the π-orbitals of the double bond, allowing for effective σ-π conjugation that stabilizes the transition state [2]. This fundamental electronic difference makes triallylmethylsilane a more potent nucleophile in relevant transformations than a corresponding vinylsilane analog.

Electrophilic Reactivity
Class-level
Higher allylsilane reactivity vs. vinylsilanes (σ-π conjugation)
Electrophilic substitution context
Allylsilanes enable distinct nucleophilic pathways.
Vinylsilanes may be ineffective for same transformation.
Organic Synthesis Electrophilic Substitution Reactivity

Crosslinking Efficiency in Silicone Elastomers

Triallylmethylsilane functions as an effective crosslinking agent in the production of silicone elastomers, directly contributing to enhanced mechanical properties of the final material [1]. Its three allyl groups allow for the formation of a three-dimensional network, improving durability and elasticity compared to linear or less branched polymer architectures.

Crosslinking Role
Supporting evidence
Enhances durability and elasticity in silicone elastomers
Silicone formulation and curing
Reported network formation improvement.
Material performance context; confirm with formulation.
Material Science Silicone Elastomers Crosslinking

MMA Copolymerization Retarder

In copolymerization studies with methyl methacrylate (MMA), triallylmethylsilane acts as a retarder or inhibitor, slowing down the polymerization of MMA [1]. At low conversions (up to 10-15%), a fully soluble polymer is formed when copolymerizing MMA with 1-10% triallylmethylsilane [2]. This behavior is crucial for controlling molecular weight and preventing premature gelation during polymer synthesis.

MMA Retarder
Head-to-head
Inhibits/retards MMA polymerization; soluble copolymer up to 10–15% conv.
1–10% silane, Bz₂O₂ initiator
Supports exotherm and molecular weight control.
Both TAMS and tetraallylsilane show similar retarder behavior.
Polymer Science Copolymerization Inhibition

Triallylmethylsilane High-Value Applications


Controlled Radical Polymerization of Silicones

Based on its quantified lower total activation energy (Ε_total = 60–63 kcal/mol) compared to tetraallylsilane (Ε_total = 75.5–78 kcal/mol) [7], triallylmethylsilane is the preferred choice for initiating radical polymerization under milder thermal conditions. This scenario is critical in the production of specialty silicone polymers where precise control over reaction kinetics and energy consumption is paramount. The slightly higher per-bond activation energy (Ε_per_bond = 20–21 kcal/mol) compared to tetraallylsilane (Ε_per_bond = 18.8–19.5 kcal/mol) also offers finer control over each propagation step [7], making it ideal for synthesizing complex graft copolymers and cross-linked networks with tailored properties [8].

Robust Reagent for Hiyama Cross-Coupling

The established class-level stability of triallylsilanes toward acids and bases [7] positions triallylmethylsilane as a highly practical alternative to moisture- and base-sensitive halosilanes or alkoxysilanes in Hiyama cross-coupling reactions. Its all-carbon-substituted framework ensures reagent integrity throughout multi-step synthetic sequences, reducing the risk of premature decomposition. This stability directly translates to higher reliability and reproducible yields in the formation of biaryl and styrene derivatives, which are common motifs in pharmaceuticals and advanced materials [8]. While activation does require a fluoride source like TBAF [7], the inherent stability of the silane simplifies storage and handling logistics.

Durable Silicone Elastomers & Coatings

In industrial material science, triallylmethylsilane is directly applicable as a trifunctional crosslinking agent for silicone elastomers, sealants, and advanced coatings [7]. Its three allyl groups enable the formation of a dense, three-dimensional polymer network upon curing [8]. This crosslinking efficiency is directly linked to the documented improvements in durability and elasticity of the final rubber or coating product [7]. For procurement in the automotive, aerospace, or construction sectors, this compound offers a verifiable path to enhancing the mechanical performance and longevity of silicone-based components.

Molecular Weight Control in MMA Copolymerization

For researchers working with poly(methyl methacrylate) (PMMA) and related acrylics, triallylmethylsilane serves a specific role as a polymerization retarder [7]. When copolymerized with MMA, it inhibits or slows the polymerization rate, allowing for the production of soluble copolymers at low conversions (up to 10-15%) [8]. This property is essential for controlling reaction exotherms and preventing the uncontrolled gelation that can occur with highly reactive monomers. This application is particularly valuable in the development of optical materials, adhesives, and coatings where precise control over molecular weight and polymer architecture is a critical quality parameter.

Application
Selection Property
Validation Focus
Controlled Radical Polymerization
Total activation energy (Ε_total) ranking
Kinetic profile vs. tetraallylsilane; per-bond reactivity assessment
Hiyama Cross-Coupling Reagent
All-carbon-substituted silane stability
Hydrolytic robustness under reaction conditions; fluoride activation compatibility
Silicone Elastomers & Coatings
Trifunctional crosslinking capability
Network density and mechanical property improvement
MMA Copolymerization Control
Polymerization retarder behavior
Exotherm management and soluble copolymer yield at low conversion

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37 linked technical documents
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